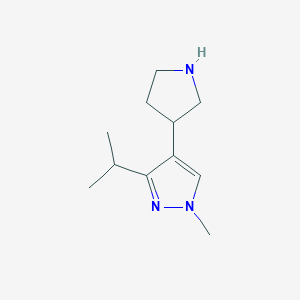
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, an isopropyl group at position 3, and a pyrrolidinyl group at position 4. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds as follows:
Starting Materials: Hydrazine derivatives and 1,3-diketones.
Reaction Conditions: The reaction is carried out in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, at elevated temperatures (80-120°C).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl or isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the pyrazole ring or the substituents, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group. Common reagents include alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may produce various substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may act as a ligand for specific receptors or enzymes, leading to the development of new drugs.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit an enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of specific metabolites.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Methyl-3-(propan-2-yl)-1H-pyrazole: Lacks the pyrrolidinyl group, which may result in different chemical and biological properties.
1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole:
3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole: Lacks the methyl group, which may influence its stability and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
1-methyl-3-propan-2-yl-4-pyrrolidin-3-ylpyrazole |
InChI |
InChI=1S/C11H19N3/c1-8(2)11-10(7-14(3)13-11)9-4-5-12-6-9/h7-9,12H,4-6H2,1-3H3 |
Clé InChI |
ZSWWLGISGBFSSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C=C1C2CCNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



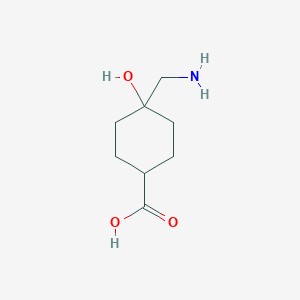
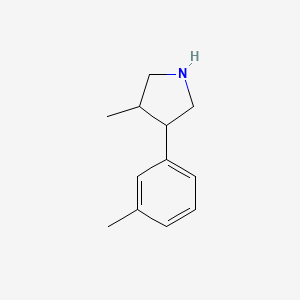
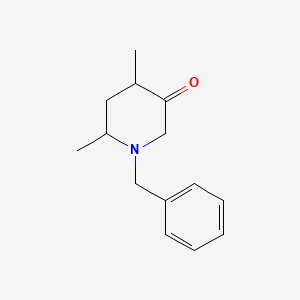
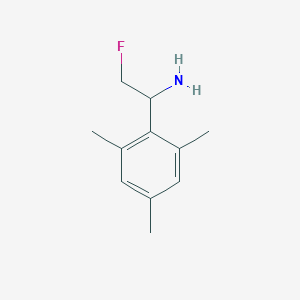
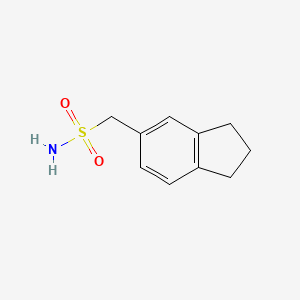
![({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13220687.png)


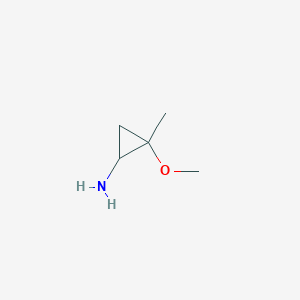
![2-[(2-Methoxyethyl)amino]acetamide](/img/structure/B13220712.png)
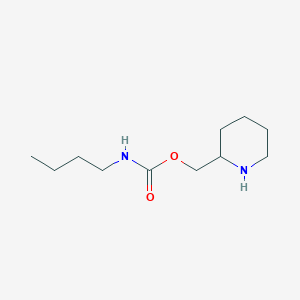
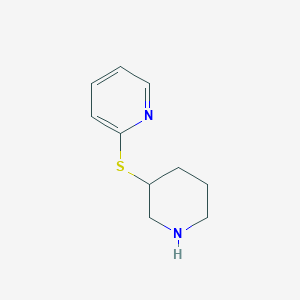
![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
